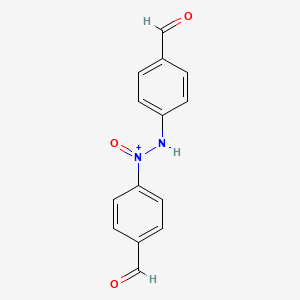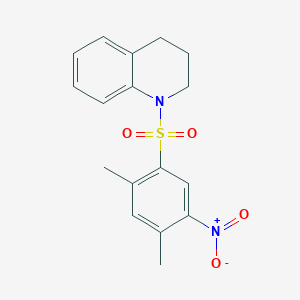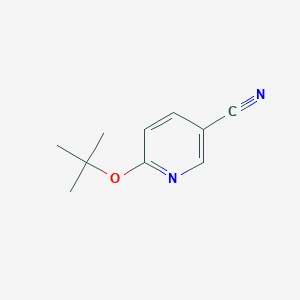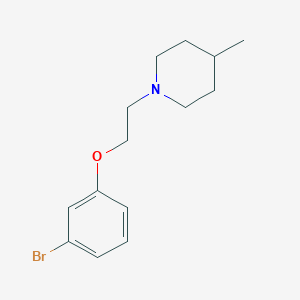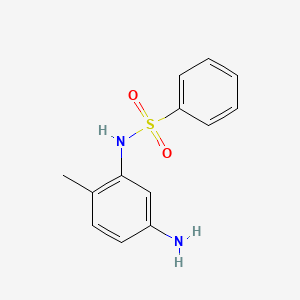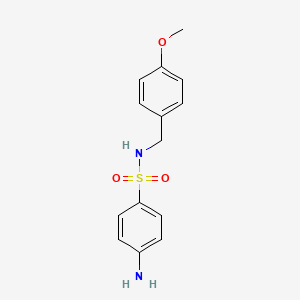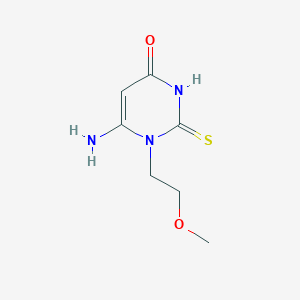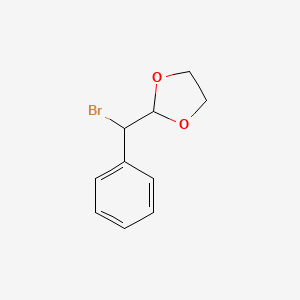
2-(Bromo(phenyl)methyl)-1,3-dioxolane
Descripción general
Descripción
2-(Bromo(phenyl)methyl)-1,3-dioxolane, also known as Brompheniramine, is a chemical compound that belongs to the class of antihistamines. It is commonly used in the treatment of allergies and other respiratory conditions. The chemical formula of Brompheniramine is C16H19BrN2O, and its molecular weight is 342.24 g/mol.
Mecanismo De Acción
2-(Bromo(phenyl)methyl)-1,3-dioxolaneine works by blocking the H1 histamine receptor. Histamine is a chemical that is released by the body in response to an allergen. It binds to the H1 receptor, causing the symptoms of allergies, such as itching, sneezing, and runny nose. 2-(Bromo(phenyl)methyl)-1,3-dioxolaneine blocks the H1 receptor, preventing histamine from binding to it. This reduces the symptoms of allergies.
Biochemical and Physiological Effects:
2-(Bromo(phenyl)methyl)-1,3-dioxolaneine has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of histamine from mast cells, which are cells that play a role in the immune response. It has also been found to reduce the activity of eosinophils, which are white blood cells that are involved in the allergic response. 2-(Bromo(phenyl)methyl)-1,3-dioxolaneine has also been found to have sedative effects, which can be beneficial in the treatment of allergies that cause sleep disturbances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Bromo(phenyl)methyl)-1,3-dioxolaneine has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so there is a large body of research available on its properties and effects. However, there are also some limitations to its use in lab experiments. It has a short half-life, which means that its effects may not be long-lasting. It also has sedative effects, which can interfere with some types of experiments.
Direcciones Futuras
There are a number of future directions for research on 2-(Bromo(phenyl)methyl)-1,3-dioxolaneine. One area of interest is its potential use in the treatment of other conditions, such as Parkinson's disease and multiple sclerosis. It has been found to have neuroprotective effects, which may be beneficial in these conditions. Another area of interest is its potential use in combination with other drugs, such as opioids, to reduce the risk of opioid-induced respiratory depression. Finally, there is also interest in developing new formulations of 2-(Bromo(phenyl)methyl)-1,3-dioxolaneine that have longer half-lives and fewer sedative effects.
Aplicaciones Científicas De Investigación
2-(Bromo(phenyl)methyl)-1,3-dioxolaneine has been extensively studied for its antihistamine properties. It has been found to be effective in the treatment of allergic rhinitis, urticaria, and other allergic conditions. 2-(Bromo(phenyl)methyl)-1,3-dioxolaneine works by blocking the action of histamine, which is a chemical produced by the body in response to an allergen. This reduces the symptoms of allergies, such as itching, sneezing, and runny nose.
Propiedades
IUPAC Name |
2-[bromo(phenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9(10-12-6-7-13-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYIXZCZRQIADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C(C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295127 | |
| Record name | 2-(Bromophenylmethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromo(phenyl)methyl)-1,3-dioxolane | |
CAS RN |
4360-62-7 | |
| Record name | 2-(Bromophenylmethyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4360-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromophenylmethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




